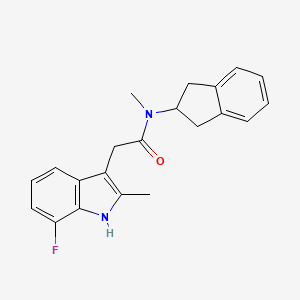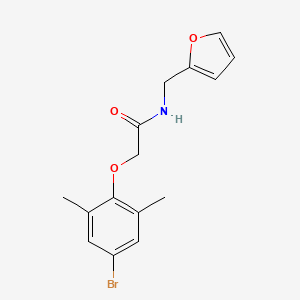![molecular formula C19H21N3O4S B5541574 N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5541574.png)
N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds involves intricate organic reactions, often employing protective groups and specific reagents. For example, the synthesis of related quinoxalinyl compounds utilized methanesulfonyl as a protective group in a Friedel–Crafts reaction, simplifying the synthetic route and achieving high yields (Mizuno et al., 2006).
Molecular Structure Analysis
Structural analysis of similar methanesulfonamide compounds has revealed specific bond and torsion angles, as well as the orientation of the amide H atom, which is significant for their biological activity. For instance, in N-(3,4-Dichlorophenyl)methanesulfonamide, the N-H bond orientation plays a crucial role (Gowda et al., 2007).
Chemical Reactions and Properties
Methanesulfonamides like the one are involved in various chemical reactions, contributing to the formation of complex structures. For example, studies on methane-, benzene-, and toluenesulfonamide derivatives have highlighted their potential as ligands for metal coordination, indicating diverse chemical reactivity (Jacobs et al., 2013).
Physical Properties Analysis
The physical properties of similar compounds have been studied, particularly in the context of their crystal structures. For instance, the crystal structure of a related compound was analyzed using X-ray diffraction techniques, revealing its triclinic crystal system and other detailed parameters (Li et al., 2006).
Chemical Properties Analysis
The chemical properties of methanesulfonamides are significant in various applications, including their role as corrosion inhibitors. Studies have shown that they can effectively protect metals like mild steel in corrosive environments, indicating their chemical stability and reactivity (Olasunkanmi et al., 2016).
科学的研究の応用
1. Structural Analysis and Conformation
- Research has been conducted on the structural properties of various methanesulfonamide derivatives. For instance, studies have focused on the conformation of the N—H bond and its relation to substituents in compounds like N-(3,4-Dichlorophenyl)methanesulfonamide and N-(2,3-Dichlorophenyl)methanesulfonamide. These studies provide insights into bond parameters and hydrogen bonding patterns (Gowda, Foro, & Fuess, 2007), (Gowda, Foro, & Fuess, 2007).
2. Synthesis of Metabolites and Derivatives
- Another area of focus is the synthesis of metabolites and derivatives of related compounds. For example, research on the syntheses of metabolites like ethyl 4-(3-hydroxy-4-methoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline-3-carboxylate highlights the use of methanesulfonyl as a protective group in these processes (Mizuno, Yamashita, Sawai, Nakamoto, & Goto, 2006).
3. Corrosion Inhibition
- Quinoxalines, a component of the target compound, have been studied for their potential as corrosion inhibitors. A theoretical study on quinoxalines as corrosion inhibitors of copper in nitric acid explored the relationship between molecular structure and inhibition efficiency, indicating potential industrial applications (Zarrouk et al., 2014).
4. Catalytic and Sensing Applications
- Research into the catalytic and sensing applications of related compounds has been conducted. For example, studies on methane generation from CO2 with molecular rhenium catalysts and the development of sensitive sensors for the detection of greenhouse methane gas illustrate the potential of these compounds in environmental and energy-related applications (Nganga et al., 2021), (Khasim et al., 2021).
特性
IUPAC Name |
N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O4S/c1-13-8-9-16(14(2)10-13)22(27(3,25)26)12-19(24)21-11-18(23)20-15-6-4-5-7-17(15)21/h4-10H,11-12H2,1-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOFBRIOWRKCID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{4-[(4-chlorophenyl)acetyl]-1-piperazinyl}-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5541492.png)
![3-{[3-(2-fluorophenoxy)-1-azetidinyl]carbonyl}-1-(methoxyacetyl)piperidine](/img/structure/B5541499.png)



![N-{[1-(4-bromo-3-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4H-1,2,4-triazol-4-amine](/img/structure/B5541545.png)
![methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)
![3-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B5541556.png)
![8-methoxy-3-[(4-methylpiperidin-1-yl)carbonyl]-2H-chromen-2-one](/img/structure/B5541567.png)
![1-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5541579.png)
![5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5541582.png)
![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5541585.png)
![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5541600.png)